Hdoa-glucose
Description
Structure
2D Structure
Properties
CAS No. |
112131-72-3 |
|---|---|
Molecular Formula |
C13H22N2O7 |
Molecular Weight |
318.32 g/mol |
IUPAC Name |
3-hydroxy-2,3-dimethyl-5-oxo-N-(2,3,5-trihydroxy-6-methyloxan-4-yl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C13H22N2O7/c1-5-8(17)7(9(18)10(19)22-5)14-11(20)13(3)12(2,21)4-6(16)15-13/h5,7-10,17-19,21H,4H2,1-3H3,(H,14,20)(H,15,16) |
InChI Key |
MBNJHUIBVKDRHU-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)O)O)NC(=O)C2(C(CC(=O)N2)(C)O)C)O |
Canonical SMILES |
CC1C(C(C(C(O1)O)O)NC(=O)C2(C(CC(=O)N2)(C)O)C)O |
Synonyms |
3-(3-hydroxy-2,3-dimethyl-5-oxoprolyl)amino-3-6-dideoxyglucose HDOA-glucose |
Origin of Product |
United States |
Synthetic Methodologies for Hdoa Glucose and Its Analogues
Chemoenzymatic Synthesis Approaches for Glucose Derivatization
Chemoenzymatic synthesis combines the precision of enzymatic reactions with the practicality of chemical synthesis, offering a powerful strategy for creating complex molecules like Hdoa-glucose. This approach often simplifies multi-step procedures and enhances selectivity. rsc.org
Enzymatic glycosylation is a cornerstone of chemoenzymatic synthesis, utilizing enzymes like glycosidases and glycosyltransferases to form specific glycosidic bonds under mild conditions. researchgate.netwikipedia.org This method avoids the need for extensive protecting group manipulations often required in purely chemical synthesis. rsc.org
For the synthesis of alkyl glycosides such as this compound, β-glucosidases can be employed to catalyze the condensation of D-glucose with a long-chain alcohol like 12-hydroxydodecanoic acid. researchgate.netunimi.it The reaction is typically performed in a reverse hydrolysis mode, where a high concentration of the substrates drives the equilibrium towards synthesis. researchgate.net Lipases are another class of enzymes that can catalyze the esterification between a sugar and a fatty acid, though careful optimization of reaction conditions, particularly the solvent system, is critical due to the differing solubilities of the reactants. unimi.it
A notable example of enzymatic glycosylation involves the use of a glycosyltransferase from Bacillus cereus (BcGT1), which can catalyze iterative O-β-glucosylation from a UDP-glucose donor to form disaccharide-modified products. researchgate.net Such enzymes could potentially be used to attach glucose to the hydroxyl group of 12-hydroxydodecanoic acid.
| Enzyme Type | Substrates | Key Advantages |
| β-Glucosidases | D-glucose, long-chain alcohols | High selectivity, mild reaction conditions |
| Lipases | Sugars, fatty acids | Can form ester linkages, versatile |
| Glycosyltransferases | Activated sugar donors (e.g., UDP-glucose), acceptor molecules | High regio- and stereo-selectivity |
Biocatalysis extends beyond single enzymatic steps to encompass whole-cell or multi-enzyme cascade reactions for the generation of complex molecules. acs.org Engineered metabolic pathways in microbial hosts can be designed to produce a variety of glycolipid analogues. For instance, recombinant host cells can be engineered for the enzymatic activation and cyclization of hydroxy fatty acids to produce valuable lactones. lbl.gov
Advanced Organic Synthesis Pathways
While chemoenzymatic methods offer elegance and selectivity, advanced organic synthesis provides a robust and versatile toolbox for constructing complex molecules like this compound, particularly when enzymatic routes are not feasible or for the creation of non-natural analogues.
A fundamental challenge in carbohydrate synthesis is controlling the stereochemistry of the newly formed glycosidic bond. researchgate.net Various methods have been developed to achieve high stereoselectivity. The Koenigs-Knorr reaction, a classical method, and its modern variants, such as the use of glycosyl trichloroacetimidates (Schmidt glycosylation) or glycosyl halides, are commonly employed.
The choice of protecting groups on the glucose donor can significantly influence the stereochemical outcome. nih.gov For example, a participating group at the C-2 position, such as an acetyl or benzoyl group, can direct the formation of a 1,2-trans-glycosidic bond (a β-glucoside in the case of glucose) through the formation of a cyclic oxonium ion intermediate. nih.govuniversiteitleiden.nl Conversely, the formation of 1,2-cis-glycosidic bonds (α-glucosides) is more challenging and often requires non-participating protecting groups like benzyl (B1604629) ethers and specific reaction conditions. nih.govbeilstein-journals.org Zeolite catalysts have also been explored for the Helferich-type glycosylation of long-chain alcohols, offering a good stereoselectivity in some cases. nih.gov
The multiple hydroxyl groups on a glucose molecule necessitate the use of protecting groups to achieve regioselective glycosylation at a specific position. nih.gov A successful synthesis relies on a carefully planned protecting group strategy, involving the sequential protection and deprotection of different hydroxyl groups. nsf.gov
Common protecting groups in carbohydrate chemistry include benzyl ethers for persistent protection and acetal (B89532) or silyl (B83357) ethers for temporary protection. masterorganicchemistry.com Regioselective protection can be achieved by exploiting the different reactivity of the hydroxyl groups. For instance, the primary hydroxyl group at C-6 is generally more reactive than the secondary hydroxyls, allowing for its selective functionalization. masterorganicchemistry.com One-pot protection strategies have been developed to streamline this process, allowing for the regioselective protection of multiple hydroxyl groups in a single reaction vessel.
The synthesis of more complex analogues of this compound, such as those with modified fatty acid chains or additional sugar units, requires multi-step reaction sequences. youtube.com These syntheses are often convergent, where different parts of the molecule are synthesized separately and then combined in the later stages.
An example of a multi-step synthesis of a complex glycolipid analogue might involve the initial synthesis of a C-vinyl galactoside, followed by an olefin cross-metathesis reaction to introduce the lipid chain. nih.gov The synthesis of complex glycans often involves a block synthesis approach, where oligosaccharide blocks are first assembled and then glycosylated with the aglycone. The development of automated glycan assembly further facilitates the synthesis of complex carbohydrate structures.
Based on a comprehensive search of scientific databases and chemical literature, the chemical compound "this compound" is not a recognized or standard nomenclature for a specific molecule. The acronym "HDOA" predominantly refers to the Hawaii Department of Agriculture, as indicated in multiple search results. hawaii.eduthehawaiiindependent.comepa.govhawaii.govehawaii.gov Consequently, there is no available scientific information regarding the synthetic methodologies for a compound named "this compound," including the elucidation of its regio- and stereocontrol.
It is possible that "this compound" may be a non-standard abbreviation, a typographical error, or a proprietary name not in the public domain. The search did yield information on the synthesis of related compounds, such as ω-hydroxydodecanoic acid and its glycosides. For instance, research has been conducted on the enzymatic synthesis of ω-hydroxydodecanoic acid from dodecanoic acid or glucose, as well as the production of its methyl ester. nih.govresearchgate.netmdpi.com These processes often involve biocatalysts like cytochrome P450 monooxygenases to achieve regioselective hydroxylation of the terminal carbon atom of the fatty acid. nih.govmdpi.com
Furthermore, the principles of stereoselective glycosylation are well-established for the synthesis of various glycolipids, such as the ananatosides, which are glucosides of β-hydroxyalkanoic acids. rsc.org These syntheses employ strategies to control the stereochemistry of the glycosidic bond, often through the use of participating protecting groups on the glycosyl donor or specific catalysts.
However, without a definitive structure or a recognized chemical name for "this compound," it is not possible to provide a detailed and scientifically accurate article on its synthesis that adheres to the specific outline provided in the user request. The strict requirement to focus solely on "this compound" prevents the inclusion of information on related but distinct compounds. Therefore, the requested article cannot be generated.
Compound Information
Advanced Analytical Characterization of Hdoa Glucose Structure and Purity
High-Resolution Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide detailed information about the molecular architecture of Hdoa-glucose, from its atomic connectivity and three-dimensional shape to the identification of specific functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the structural and conformational analysis of carbohydrates and their derivatives. wikipedia.org For this compound, both one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments are essential for a complete structural assignment.
¹H NMR provides information on the chemical environment of each proton in the molecule. The chemical shifts (δ) of the anomeric proton are particularly diagnostic and can help determine the α or β configuration at the C-1 position. researchgate.net The coupling constants (J) between adjacent protons provide crucial information about their dihedral angles, which in turn defines the conformation of the pyranose ring (e.g., chair, boat, or skew-boat). wikipedia.org For instance, a large coupling constant (typically 8-10 Hz) between two vicinal axial protons is indicative of a specific chair conformation.
¹³C NMR spectroscopy provides information about the carbon skeleton of this compound. The chemical shift of the anomeric carbon (typically in the range of 90-100 ppm) is also indicative of the α or β configuration. Furthermore, the attachment of the "Hdoa" moiety to the glucose core will cause significant changes in the chemical shifts of the nearby carbon and proton atoms, allowing for the determination of the substitution site.
Table 1: Hypothetical ¹H NMR Data for this compound
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 4.98 | d | 3.5 |
| H-2 | 3.55 | dd | 10.0, 3.5 |
| H-3 | 3.72 | t | 9.5 |
| H-4 | 3.41 | t | 9.5 |
| H-5 | 3.80 | m | - |
| H-6a | 3.90 | dd | 12.0, 2.5 |
| H-6b | 3.75 | dd | 12.0, 5.0 |
| Hdoa-protons | 1.2-2.5 | m | - |
This interactive table provides a hypothetical set of ¹H NMR data, illustrating the type of information obtained for a glucose derivative.
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the molecular formula with a high degree of confidence.
Soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically used for carbohydrate analysis to minimize fragmentation during the ionization process. acs.org The resulting mass spectrum will show the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺), which corresponds to the molecular weight of this compound.
Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the molecular ion, providing valuable structural information. The fragmentation of glucose and its derivatives often involves the cleavage of glycosidic bonds and cross-ring cleavages. nih.govresearchgate.net The resulting fragment ions can help to identify the "Hdoa" moiety and its point of attachment to the glucose ring. The fragmentation pattern of this compound can be compared to that of unmodified glucose to identify the mass shifts corresponding to the "Hdoa" group.
Table 2: Hypothetical High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 351.1815 | 351.1812 |
| [M+Na]⁺ | 373.1634 | 373.1631 |
| Fragment 1 | 163.0606 | 163.0604 |
| Fragment 2 | 189.1209 | 189.1207 |
This interactive table presents hypothetical HRMS data, demonstrating the high accuracy of mass measurements for molecular formula determination.
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in this compound. nih.gov These techniques are complementary and can be used to confirm the presence of key structural features.
FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The spectrum will show characteristic absorption bands for the various functional groups. For this compound, one would expect to see a broad band in the region of 3600-3200 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups. researchgate.net The C-H stretching vibrations of the glucose ring and the "Hdoa" moiety would appear in the 3000-2800 cm⁻¹ region. researchgate.net The region between 1200-800 cm⁻¹ is known as the "fingerprint region" for carbohydrates and contains complex vibrations related to C-O and C-C stretching, which are sensitive to the specific structure and conformation of the molecule. nih.gov The presence of the "Hdoa" group may introduce new, characteristic bands into the spectrum.
Raman spectroscopy provides similar information to FT-IR but is based on the inelastic scattering of light. It is particularly useful for analyzing non-polar bonds and can provide complementary information about the carbon skeleton of this compound. researchgate.net
Table 3: Hypothetical FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3350 (broad) | O-H stretch | Hydroxyl groups |
| 2920 | C-H stretch | CH₂ (Hdoa) |
| 1735 | C=O stretch | Ester (Hdoa) |
| 1150-1000 | C-O stretch | Alcohols, ethers |
This interactive table shows hypothetical FT-IR data, highlighting the key functional groups that can be identified in a glucose derivative.
UV-Visible (UV-Vis) and fluorescence spectroscopy are used to analyze molecules that contain chromophores (light-absorbing groups) or fluorophores (fluorescent groups). Unmodified glucose does not have a strong chromophore and therefore shows limited absorbance in the UV-Vis range. researchgate.net However, if the "Hdoa" moiety contains a chromophore, such as an aromatic ring or a conjugated system, then UV-Vis spectroscopy can be used to detect and quantify this compound. The wavelength of maximum absorbance (λ_max) would be characteristic of the "Hdoa" group.
Similarly, if the "Hdoa" group is fluorescent or can be derivatized with a fluorescent tag, fluorescence spectroscopy can be a highly sensitive method for detection. nih.gov This technique measures the light emitted by a substance after it has absorbed light. The excitation and emission wavelengths are characteristic of the fluorophore.
Chromatographic Separation and Purity Assessment Methods
Chromatographic techniques are essential for separating this compound from any impurities or byproducts from its synthesis and for determining its purity.
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity and performing quantitative analysis of this compound. researchgate.net A variety of HPLC methods can be employed, depending on the properties of the "Hdoa" group.
The choice of detector is crucial for the analysis of carbohydrates. A Refractive Index Detector (RID) can be used, as it is a universal detector for sugars. nih.gov However, if the "Hdoa" group has a chromophore, a UV-Vis detector can be used for more sensitive and selective detection. researchgate.net Alternatively, derivatization with a UV-active or fluorescent tag can be employed to enhance detection sensitivity. nih.govjasco-global.com
By running a calibrated HPLC method, the purity of a sample of this compound can be determined by measuring the area of the main peak relative to the total area of all peaks in the chromatogram.
Table 4: Hypothetical HPLC Purity Analysis of this compound
| Peak | Retention Time (min) | Area (%) |
| Impurity 1 | 4.2 | 0.5 |
| This compound | 8.7 | 99.3 |
| Impurity 2 | 11.5 | 0.2 |
This interactive table illustrates a hypothetical HPLC purity analysis, showing the retention time and relative area of this compound and any impurities.
Based on a comprehensive search of available scientific literature, there is no specific chemical compound publicly documented under the name “this compound.” Consequently, detailed research findings and data regarding its advanced analytical characterization are not available.
Therefore, it is not possible to provide a scientifically accurate article on the specific topics requested in the outline, as no studies on Gas Chromatography (GC), Capillary Electrophoresis (CE), X-ray Crystallography, or hyphenated analytical techniques for a compound named “this compound” could be found.
The generation of content for the requested sections and subsections would require speculation and fabrication of data, which falls outside the scope of providing factual and accurate information. Further research on this compound would be necessary if it is known under a different chemical name or nomenclature.
In Vitro Investigations of Hdoa Glucose Biological Interactions
Cellular Uptake and Transport Mechanisms in Non-Human Cellular Models
The cellular uptake of fatty acids and their derivatives is a complex process involving both passive diffusion and protein-mediated transport. While specific studies on HDOA-glucose are not available in the reviewed scientific literature, the transport of similar molecules, such as long-chain fatty acids (LCFAs) and their glucosides, has been investigated in various non-human cellular models.
The transport of LCFAs across the plasma membrane is facilitated by a number of proteins, and it is plausible that a glucoside derivative like this compound would utilize similar pathways. researchgate.netnih.gov In general, carrier-mediated transport is characterized by stereospecificity, saturation, and competition. libretexts.org
Key protein families involved in fatty acid transport include:
Fatty Acid Translocase (FAT/CD36): This scavenger receptor is involved in the uptake of LCFAs in various cell types, including myocytes and adipocytes. nih.govmdpi.com In human islets, CD36 is the most abundantly expressed fatty acid transporter and is located in the plasma membrane. mdpi.com
Fatty Acid Transport Proteins (FATPs): This family consists of six members (FATP1-6) that are also known as the solute carrier family 27 (SLC27). researchgate.net FATPs are thought to be indirectly involved in the translocation process by possessing long-chain acyl-CoA synthetase activity, which effectively "traps" the fatty acid inside the cell by converting it to its acyl-CoA derivative. nih.gov
Plasma Membrane Fatty Acid-Binding Proteins (FABPpm): These proteins also contribute to the cellular uptake of fatty acids. researchgate.net
The transport of flavonoid glucosides has been shown to occur in intestinal Caco-2 cells, where the glucoside is transported into the cell before being hydrolyzed by intracellular β-glucosidases. researchgate.netnih.gov This suggests a potential mechanism for this compound uptake, where a transporter would be required to move the polar glucoside across the lipid membrane. For instance, in intestinal epithelial cells, the sodium-glucose cotransporter 1 (SGLT1) is responsible for the symport of sodium ions and glucose. libretexts.org While direct evidence is lacking, it is conceivable that a similar transporter could recognize the glucose moiety of this compound.
In addition to carrier-mediated transport, fatty acids can also cross the cell membrane via passive diffusion, often referred to as the "flip-flop" mechanism. This process is driven by the concentration gradient of the un-ionized form of the fatty acid. nih.govnih.gov However, for more polar molecules like glucosides, passive diffusion across the hydrophobic lipid bilayer is generally considered to be slow. The addition of a glucose molecule to 12-hydroxydodecanoic acid would increase its polarity, likely reducing its ability to passively diffuse through the cell membrane compared to the parent fatty acid. The efficiency of passive diffusion is also influenced by the composition of the plasma membrane, with lipid rafts—dynamic microdomains rich in cholesterol and sphingolipids—playing a potential role in the uptake process. nih.gov
No specific studies on the passive diffusion kinetics of this compound have been reported in the searched scientific literature.
Enzyme-Substrate Interactions and Kinetic Analysis
The formation and breakdown of this compound would be catalyzed by glycosyltransferases and glycosidases, respectively.
Glycosyltransferases: These enzymes catalyze the transfer of a sugar moiety to an acceptor molecule. A study on the sophorolipid (B1247395) biosynthetic enzymes from the yeast Starmerella bombicola investigated the fatty acid acceptor specificity of a glucosyltransferase (GTI or UgtA1). The results showed that this enzyme has a strong preference for specific chain lengths and hydroxylation positions. Notably, when 12-hydroxydodecanoic acid was provided as a substrate, no product formation was detected within the assay's timeframe, indicating a very low affinity or activity of this particular glycosyltransferase for HDOA. oup.com The study found that shortening the fatty acid chain length from a C16 to a C12 hydroxy fatty acid resulted in a significant drop in activity. oup.com This suggests that the enzymatic synthesis of this compound is highly dependent on the specific glycosyltransferase involved.
Glycosidases: These enzymes hydrolyze glycosidic bonds. While direct studies on the interaction of this compound with glycosidases are not available, research on resin glycosides, which are complex glycolipids containing hydroxy fatty acids, has shown that they can exhibit α-glucosidase inhibitory activity. frontiersin.org This indicates that the this compound structure could potentially interact with the active site of such enzymes. However, without kinetic data, it is not possible to determine if it would act as a substrate or an inhibitor.
No specific binding affinity data (such as Km or Kd values) for this compound with glycosyltransferases or glycosidases have been reported in the reviewed literature.
There is no direct evidence in the searched literature regarding the ability of this compound to either inhibit or activate specific enzymes. As mentioned, some complex glycosides of hydroxy fatty acids have been shown to inhibit α-glucosidase, an enzyme crucial for carbohydrate digestion. frontiersin.org Phenolic glycosides have also been noted to inhibit α-glucosidase by acting as modulating substrates. mdpi.com Whether the simpler this compound molecule shares this inhibitory capacity has not been determined.
Receptor Binding and Downstream Signaling Pathway Modulation in Cell Lines
No studies directly investigating the binding of this compound to specific cell surface or nuclear receptors were found in the reviewed scientific literature.
However, related research offers some insights into how such a molecule could potentially function. Fatty acids themselves can act as signaling molecules by binding to nuclear receptors like peroxisome proliferator-activated receptors (PPARs), which regulate the transcription of genes involved in lipid metabolism. cell-stress.com Furthermore, the fatty acid 3-hydroxydodecanoic acid has been shown to activate the G-protein coupled receptor GPR84, promoting IL-12 production and exhibiting anti-tumor effects in a mouse model. medchemexpress.com
Additionally, studies on fatty acid esters of phloridzin (phloretin 2′-O-glucoside) have demonstrated that modifying a glucoside with a fatty acid can create a molecule with potent biological activity. These ester derivatives were found to modulate key signaling pathways in human cancer cell lines, including the downregulation of growth factor receptor signaling (e.g., IGF1R, PDGFR) and their downstream partners like the PI3K/AKT/mTOR and Ras/Raf/MAPK pathways. plos.org While these are esters and not glycosides of fatty acids, this research illustrates that conjugating fatty acids to other molecules can result in compounds that modulate critical cellular signaling cascades.
Direct evidence of this compound modulating any downstream signaling pathways is currently lacking.
Ligand-Receptor Interaction Assays
The initial step in a compound's biological activity often involves its binding to specific protein receptors on or within a cell. For a molecule like this compound, which is a conjugate of a fatty acid (12-hydroxydodecanoic acid) and a sugar (glucose), its interaction with cellular receptors is of significant interest. While direct ligand-receptor binding assays for this compound are not extensively documented, inferences can be drawn from studies on its constituent parts and similar molecules.
Fatty acids are known to be ligands for a class of G protein-coupled receptors known as free fatty acid receptors (FFARs). For instance, short-chain fatty acids have been shown to bind to FFAR2 and FFAR3. mdpi.com Molecular docking studies on these interactions help in understanding the stability of the ligand-receptor complex, with lower binding energies indicating a more stable interaction. mdpi.com Long-chain fatty acids have their own specific receptors, such as FFA4 (also known as GPR120), and studies have delved into the specific amino acid residues required for these binding interactions. nih.gov
Another important receptor for fatty acids is the cluster of differentiation 36 (CD36), a membrane scavenger receptor that facilitates the uptake of fatty acids into cells. tandfonline.comresearchgate.net The binding of fatty acids to CD36 is a critical step in lipid metabolism and has been implicated in various cellular processes. tandfonline.comresearchgate.net
Given its structure, this compound could potentially interact with such receptors. The presence of the 12-hydroxydodecanoic acid moiety might allow it to bind to fatty acid receptors, while the glucose component could influence the binding affinity and specificity. Competitive binding assays, often using radiolabeled ligands, are a common method to screen for such interactions and determine the binding affinity of a test compound. biorxiv.orgumich.edu
Table 1: Examples of Ligand-Receptor Interaction Assays
| Assay Type | Purpose | Example Application |
|---|---|---|
| Competitive Radioligand Binding | To determine the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand. | Assessing the binding of fatty acid analogs to FFA4. nih.gov |
| Molecular Docking | A computational method to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. | Predicting the interaction between short-chain fatty acids and FFAR2/FFAR3. mdpi.com |
Analysis of Intracellular Signaling Cascades
Upon binding to a receptor, a ligand can trigger a cascade of events within the cell, known as intracellular signaling. These cascades are complex and can lead to various cellular responses, including changes in gene expression and metabolism. The analysis of these pathways is crucial for understanding the functional consequences of a ligand-receptor interaction.
For fatty acids and their derivatives, a key signaling pathway that is often modulated is the AMP-activated protein kinase (AMPK) pathway. mdpi.com AMPK is a central regulator of cellular energy homeostasis. Its activation can promote glucose uptake and fatty acid oxidation while inhibiting processes like glycogen (B147801) synthesis. mdpi.com Studies on short-chain fatty acids have shown that they can activate the AMPK signaling pathway, potentially through their interaction with FFARs, leading to an increase in intracellular cAMP levels. mdpi.com
Furthermore, the signaling of fatty acids can influence the expression of various proteins involved in lipid metabolism. For example, tripterygium glycosides have been shown to decrease the protein expression of CD36 and adipose differentiation-related protein (ADFP), which are involved in fatty acid uptake and lipid storage. tandfonline.com Free fatty acids can also act as signaling molecules that regulate gene transcription through nuclear receptors like peroxisome proliferator-activated receptors (PPARs). nih.gov
The intracellular signaling initiated by this compound would likely be a composite of the effects of its fatty acid and glucose components. The 12-hydroxydodecanoic acid part could potentially modulate pathways like AMPK and PPAR, influencing cellular metabolism. mdpi.comnih.gov The glucose moiety, on the other hand, could have its own signaling roles, as glucose itself is known to act as a signaling molecule that can regulate protein function and gene expression. nih.gov The interplay between these signaling inputs would determine the ultimate cellular response to this compound.
Influence on Cellular Differentiation and Development (Non-Human Cell Lines)
The processes of cellular differentiation, where a less specialized cell becomes a more specialized type, and tissue maturation are tightly regulated by a variety of signaling molecules. In vitro studies using non-human cell lines offer a model system to investigate how compounds like this compound might influence these developmental pathways.
Modulation of Stem Cell Differentiation Pathways
Stem cells are undifferentiated or partially differentiated cells that can differentiate into various cell types. The fate of these cells is directed by complex signaling networks, and fatty acids have been shown to play a role in this process.
In vitro studies on human mesenchymal stem cells (MSCs) have demonstrated that unsaturated fatty acids like linoleic acid and oleic acid can inhibit their proliferation and affect their secretion of angiogenic mediators. mdpi.com However, exposure to these fatty acids did not appear to alter the fundamental stem cell surface marker profile or induce differentiation into osteoblasts or adipocytes under the tested conditions. mdpi.com In the context of neuronal stem cells (NSCs), fatty acid metabolism is crucial for their proliferation and differentiation. imrpress.com
Conversely, the fatty acid transporter CD36 is considered a marker for adipogenesis, and its expression is upregulated during the differentiation of preadipocytes into mature adipocytes. researchgate.net Silencing the CD36 gene has been shown to impair this differentiation process in vitro. researchgate.net
Given these findings, this compound could potentially modulate stem cell differentiation. Its fatty acid component might influence the proliferation and secretome of stem cells, or it could be taken up by cells via transporters like CD36 to affect differentiation pathways, such as adipogenesis. researchgate.netmdpi.com The glucose component could also play a significant role, as the metabolic state of the cell, particularly glucose metabolism, is known to be tightly linked to the maintenance of pluripotency and the initiation of differentiation.
Effects on Tissue Maturation Processes in Cultured Cells
Tissue maturation is the process by which differentiated cells organize and mature to form a functional tissue. This can be modeled in vitro using cell culture systems. For example, the maturation of cardiomyocytes (heart muscle cells) derived from human induced pluripotent stem cells (hiPSCs) is influenced by the metabolic environment, including the presence of fatty acids. ulisboa.pt The metabolic shift from glycolysis to fatty acid oxidation is a hallmark of cardiomyocyte maturation, and supplementing culture media with fatty acids can promote a more mature phenotype in vitro. ulisboa.pt
In the context of liver cells, culturing hiPSC-derived hepatocyte-like cells with fatty acids has been used to model hepatic steatosis (fatty liver). researchgate.net Interestingly, certain fatty acids were observed to have a potential protective effect against the progression of this condition by downregulating markers of fibrosis and inflammation. researchgate.net
The influence of this compound on tissue maturation would likely depend on the cell type and the specific metabolic pathways it affects. In energy-intensive tissues like muscle, its fatty acid component could serve as an energy substrate and a signaling molecule to promote maturation. ulisboa.pt In metabolic tissues like the liver, it could influence lipid accumulation and the expression of maturation markers. researchgate.net
Interactions with Non-Human Microbial Systems (in vitro)
The antimicrobial properties of various natural and synthetic compounds are of great interest. Fatty acids and their derivatives have long been known to possess activity against a range of microbial pathogens. In vitro assays are essential for determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of a compound against specific microorganisms.
Studies have shown that medium-chain fatty acids, such as lauric acid (C12:0), and their monoglycerides (B3428702) exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govnih.govmdpi.com The mechanism of action is often attributed to the disruption of the bacterial cell membrane or cell wall. nih.gov For example, monocaprin (B1671684) has been shown to destroy the cell membrane of Gram-positive bacteria and damage the lipopolysaccharides in the cell walls of Gram-negative bacteria. nih.gov The effectiveness of these compounds can be influenced by factors such as the chain length of the fatty acid and the pH of the environment. nih.gov
Fatty acid glycosides have also been investigated for their antibacterial properties. However, the addition of a glycosyl group can have variable effects. In some cases, ω-glycosylation of fatty acids was found to be detrimental to their inhibitory activity against certain bacteria like Paenibacillus larvae. jppres.com This suggests that the amphiphilic nature of the molecule, with a distinct hydrophilic head and a hydrophobic tail, is crucial for its antibacterial action. jppres.com
Therefore, this compound, as a fatty acid glycoside, has the potential to interact with microbial systems. Its activity would likely depend on its ability to interact with and disrupt microbial cell membranes. The specific structure, including the linkage between the 12-hydroxydodecanoic acid and the glucose molecule, would be a key determinant of its antimicrobial spectrum and potency.
Table 2: In Vitro Antimicrobial Activity of Fatty Acid Derivatives against Select Microorganisms
| Compound/Extract | Microorganism | Activity (MIC/MBC) | Reference |
|---|---|---|---|
| Combination of Lauric Acid (C12:0) and Myristic Acid (C14:0) | Clostridium perfringens | MIC ≤ 12.5 µg/mL, MBC = 50 µg/mL | nih.gov |
| Monocaprin | Staphylococcus aureus | MIC = 0.32 mg/mL | nih.gov |
| Monocaprin | Escherichia coli | MIC = 2.5 mg/mL | nih.gov |
Non Human in Vivo Metabolic Studies of Hdoa Glucose
Pharmacokinetic and Pharmacodynamic Profiling in Pre-clinical Models
The pharmacokinetic properties of a fatty acid-glucose ester like Hdoa-glucose are influenced by its dual nature. The fatty acid component enhances lipophilicity, which can affect its absorption and distribution, while the glucose component can facilitate interaction with glucose transporters.
Upon administration in preclinical models, a molecule like this compound would undergo initial hydrolysis by esterases present in the plasma and tissues, breaking the ester bond to release the Hdoa fatty acid and glucose. The rate and extent of this hydrolysis are critical determinants of its subsequent distribution.
Absorption and Distribution : The lipophilic fatty acid (Hdoa) would readily partition into cell membranes and be taken up by cells, often via fatty acid transport proteins. biorxiv.org Once inside the cell, fluorescently-labeled fatty acids have been observed to accumulate in the cytoplasm and are incorporated into various lipid structures. nih.govbiorxiv.org The released glucose molecule would be transported into cells via glucose transporters (GLUTs). The distribution would vary by tissue, with highly metabolic organs like the liver, muscle, and adipose tissue showing significant uptake. nih.govcsun.edu The liver, in particular, plays a central role in processing both fatty acids and glucose. csun.edu
Excretion : The metabolic products of both the fatty acid and glucose components are ultimately destined for excretion. The carbon atoms from both can be completely oxidized to carbon dioxide (CO2), which is expelled via respiration. sigmaaldrich.com Water, another major byproduct of metabolism, is integrated into the body's water pool. Any non-metabolized fragments or conjugates would likely be eliminated through renal or biliary routes, depending on their polarity and molecular weight.
Quantitative data for this compound itself is not available. However, studies on similar metabolic probes provide insight into expected turnover. For instance, in vivo imaging of fluorescent fatty acid analogs like Bodipy FL c16 in mouse models shows a rapid increase in fluorescence in target tissues, reaching a maximum in approximately 30 minutes and remaining stable for a period thereafter. biorxiv.org The half-life of the intact this compound ester in circulation would likely be short due to prevalent esterase activity. The turnover of its constituent parts would then follow their respective metabolic pathways.
Glucose Turnover : In mouse models under hyperglycemic clamp conditions, the disposal of plasma glucose is rapid, though rates vary between different inbred strains. nih.gov
Fatty Acid Turnover : The turnover of fatty acids is also dynamic, as they are constantly being shuttled between storage in adipose tissue (as triglycerides) and release for energy production. csun.edu
The table below conceptualizes the expected pharmacokinetic parameters for the components of this compound in a preclinical model, based on general metabolic principles.
| Parameter | Hdoa (Fatty Acid) Component | Glucose Component | Notes |
| Primary Uptake Mechanism | Fatty Acid Transport Proteins | Glucose Transporters (GLUTs) | Initial hydrolysis is a prerequisite. |
| Major Distribution Tissues | Liver, Adipose Tissue, Muscle, Heart | Liver, Muscle, Brain | Reflects tissues with high metabolic activity for lipids and glucose. csun.edu |
| Intracellular Accumulation | Cytoplasm, Lipid Droplets, Membranes | Cytoplasm | Fatty acids are stored as complex lipids; glucose enters glycolysis. biorxiv.orgfunakoshi.co.jp |
| Estimated Plasma Half-life | Variable (depends on chain length and metabolic state) | Short | Both components are rapidly taken up by tissues from circulation. biorxiv.orgnih.gov |
Detailed Analysis of Metabolic Pathways and Biotransformation
Following cellular uptake, the Hdoa and glucose components of the parent molecule are directed into distinct but interconnected catabolic and anabolic pathways.
The glucose moiety released from this compound directly enters central carbohydrate metabolism.
Glycolysis : Once inside the cell and phosphorylated by hexokinase to glucose-6-phosphate (G6P), it enters the glycolytic pathway. ttuhsc.edu This series of reactions in the cytoplasm converts one molecule of glucose into two molecules of pyruvate (B1213749), producing a net gain of ATP and NADH. sigmaaldrich.com Under aerobic conditions, pyruvate enters the mitochondria to be converted into acetyl-CoA, which then fuels the Krebs cycle. taylorandfrancis.com The rate of glycolysis is tightly regulated by the cell's energy status and is particularly active in the brain and exercising muscle. csun.eduttuhsc.edu
Gluconeogenesis : The liver and kidneys are capable of synthesizing glucose from non-carbohydrate precursors via gluconeogenesis. amsbio.com The glycerol (B35011) backbone of triglycerides (which can be formed from the Hdoa fatty acid) and certain amino acids can serve as substrates for this pathway, eventually producing glucose that can be released into the blood. justintimemedicine.com
A portion of the glucose-6-phosphate derived from this compound can be shunted into the Pentose Phosphate Pathway (PPP), also known as the hexose (B10828440) monophosphate shunt. wikipedia.org This pathway is crucial for two main reasons:
Production of NADPH : The PPP is a major source of NADPH (nicotinamide adenine (B156593) dinucleotide phosphate), a key reducing agent required for reductive biosynthetic reactions, such as fatty acid synthesis (anabolic use of the Hdoa component) and cholesterol synthesis. bu.edulibretexts.org NADPH is also vital for regenerating the antioxidant glutathione, protecting cells from oxidative damage. ditki.com
Synthesis of Pentoses : The pathway produces ribose-5-phosphate, a precursor essential for the synthesis of nucleotides (for DNA and RNA) and coenzymes. wikipedia.orgkhanacademy.org
The PPP is highly active in tissues engaged in significant fatty acid and steroid synthesis, such as the liver, adipose tissue, and adrenal cortex. wikipedia.org
Beyond immediate energy production, the components of this compound have several other metabolic fates in non-human organisms.
Fatty Acid Fates : The Hdoa fatty acid can be stored as neutral triglycerides, primarily in the lipid droplets of adipocytes. csun.edu It can also be used for the synthesis of structural lipids like phospholipids (B1166683) and sphingolipids, which are essential components of cell membranes. thermofisher.com In the liver, under conditions of excess acetyl-CoA (from fatty acid oxidation) and low carbohydrate availability, fatty acids can be converted into ketone bodies, which serve as an alternative fuel source for extrahepatic tissues like the brain and heart. csun.edu
Glucose Fates : Excess glucose can be stored as glycogen (B147801), a branched polymer of glucose, primarily in the liver and muscles. lumenlearning.com The carbon skeletons from glucose can also be used to synthesize the glycerol-3-phosphate backbone needed for triglyceride formation, thus linking carbohydrate and lipid metabolism. nih.gov Furthermore, the carbon atoms can be used for the synthesis of non-essential amino acids. libretexts.org
The table below summarizes the primary metabolic pathways for the components of this compound.
| Component | Pathway | Primary Function | Key Tissues |
| Glucose | Glycolysis | ATP & Pyruvate Production | All tissues, esp. Brain, Muscle ttuhsc.edu |
| Pentose Phosphate Pathway | NADPH & Ribose-5-Phosphate Production | Liver, Adipose Tissue wikipedia.org | |
| Glycogenesis (Glycogen Synthesis) | Glucose Storage | Liver, Muscle lumenlearning.com | |
| Hdoa (Fatty Acid) | Beta-Oxidation | Acetyl-CoA & ATP Production | Muscle, Heart, Liver csun.edu |
| Lipogenesis (Triglyceride Synthesis) | Energy Storage | Adipose Tissue, Liver nih.gov | |
| Ketogenesis | Alternative Fuel Production | Liver csun.edu |
Enzymatic Degradation and Metabolite Identification in Biological Systems
The metabolic fate of the complex lipo-glycoside, 12-O-(6'-O-oleoyl-β-D-glucopyranosyl)-12-hydroxydodecanoic acid, commonly referred to as this compound, has not been extensively documented in dedicated non-human in vivo studies. However, based on its chemical structure, a plausible metabolic pathway can be inferred from the known enzymatic degradation of its constituent components and similar molecules, such as fatty acid esters and sophorolipids.
Characterization of Specific Degrading Enzymes
The breakdown of this compound in a biological system is anticipated to be a multi-step process involving at least two primary classes of enzymes: lipases and glycosidases.
Lipases: These enzymes (EC 3.1.1.3) are responsible for the hydrolysis of ester bonds. scielo.brscielo.br In the case of this compound, a lipase (B570770) would be expected to catalyze the cleavage of the oleoyl (B10858665) group from the glucose moiety. Lipases are ubiquitous in mammalian systems and play a crucial role in the digestion and metabolism of dietary fats and other lipid esters. scielo.brpsu.ac.th The reaction is typically irreversible and involves an acyl-enzyme intermediate. csic.es
β-Glucosidases: Following or concurrently with the action of lipases, β-glucosidases (a subclass of glycoside hydrolases, EC 3.2.1.21) would likely hydrolyze the glycosidic bond linking the 12-hydroxydodecanoic acid to the glucose molecule. frontiersin.org Plant-derived β-glucosidases are known to be involved in cell wall degradation. frontiersin.org In mammalian systems, while less common for this specific type of linkage, the enzymatic machinery to break down various glycosides exists, particularly within the gut microbiota. mdpi.com Some specialized glucosyltransferases, belonging to the glycoside hydrolase family 1 (GH1), can also act as transglucosidases, utilizing acyl-glucose as a donor molecule. mdpi.comuniprot.org
The degradation of similar compounds, such as sophorolipids, which are glycolipids containing a disaccharide and a hydroxy fatty acid, has been shown to be initiated by biodegradation. ijeat.orgnih.gov Studies on the enzymatic synthesis of fatty acid sugar esters also support the role of lipases in forming and, by extension, hydrolyzing such ester linkages. frontiersin.orgarxiv.orgmdpi.com
Qualitative and Quantitative Analysis of Metabolites
Given the enzymatic degradation pathway proposed above, the primary metabolites expected from the breakdown of this compound are:
12-Hydroxydodecanoic Acid: This C12 hydroxy fatty acid would be released upon the cleavage of the glycosidic bond. hmdb.ca It is a known endogenous metabolite. selleckchem.commedchemexpress.com Further metabolism of 12-hydroxydodecanoic acid in humans is known to occur, and it is a substrate for glutathione-dependent formaldehyde (B43269) dehydrogenase. hmdb.cafoodb.ca In a study on the pharmacokinetics of royal jelly, of which 12-hydroxydodecanoic acid is a minor component, it was detected in plasma samples after oral administration. rsc.org
Oleic Acid: This common C18 monounsaturated fatty acid would be liberated by the action of lipases. Oleic acid is a major component of dietary fats and has well-characterized metabolic pathways, including β-oxidation for energy production or re-esterification into triglycerides for storage. nih.govoup.com Studies in rats have shown that oleic acid can influence glucose metabolism and insulin (B600854) secretion. cambridge.orgphysiology.org
Glucose: The glucose molecule would be released from the this compound structure. As the primary carbohydrate energy source, its metabolic fate is well-understood, entering glycolysis to produce ATP or being stored as glycogen. nih.govresearchgate.netnih.gov
The qualitative and quantitative analysis of these potential metabolites would likely be carried out using techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), which are standard methods for identifying and quantifying metabolites in biological samples. mdpi.commdpi.com
Interplay with Endogenous Carbohydrate Metabolism Regulators (Non-Human Models)
While direct studies on the interaction of this compound with carbohydrate metabolism regulators are not available, the release of its metabolites—oleic acid and glucose—would undoubtedly influence these pathways.
The appearance of free glucose from the degradation of this compound would directly impact blood glucose levels, triggering the release of insulin from pancreatic β-cells. Insulin, in turn, promotes the uptake and utilization of glucose by peripheral tissues, thereby regulating glucose homeostasis. nih.gov
The liberated oleic acid can also modulate carbohydrate metabolism. Long-chain fatty acids are known to influence insulin secretion. physiology.org Studies in rat models have shown that oleic acid can potentiate glucose-stimulated insulin secretion. physiology.orgnih.gov Furthermore, there is a well-established interplay between glucose and fatty acid metabolism, often referred to as the glucose-fatty acid cycle, where the availability and oxidation of one substrate can influence the utilization of the other. nih.govcambridge.org For instance, an increase in fatty acid oxidation can lead to a decrease in glucose utilization in muscle tissue. Conversely, increased glucose metabolism can inhibit the oxidation of long-chain fatty acids. nih.gov
Therefore, the metabolic breakdown of this compound in non-human models would be expected to introduce both glucose and a long-chain fatty acid into the system, which would then interact with the complex regulatory network governing carbohydrate and lipid metabolism.
Theoretical and Computational Studies of Hdoa Glucose
Molecular Docking and Dynamics Simulations for Ligand-Biomolecule Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to investigate the interactions between small molecules, such as glucose and its derivatives, and biological macromolecules like proteins and enzymes. These methods provide detailed insights into the binding mechanisms that are crucial for drug design and understanding biological processes.
Prediction of Binding Modes and Affinities
Molecular docking is widely employed to predict the preferred orientation of a ligand when it binds to a receptor, as well as the strength of the interaction, often expressed as binding affinity or binding energy. A more negative binding energy typically indicates a more stable and favorable interaction between the ligand and the receptor. mdpi.com
For instance, in the context of antidiabetic research, molecular docking has been used to screen for compounds that can inhibit enzymes involved in glucose metabolism. mdpi.com Studies have targeted receptors such as α-amylase and α-glucosidase, which are involved in the breakdown of carbohydrates into glucose. By calculating the binding affinity, researchers can predict the potential of a compound to act as an inhibitor. mdpi.comresearchgate.net For example, docking studies of various compounds against the α-glucosidase enzyme can reveal key interactions, such as hydrogen bonds and van der Waals forces, with specific amino acid residues in the enzyme's active site. researchgate.netmdpi.com
In a study on potential antidiabetic agents, molecular docking was performed against twelve different receptors that play important roles in glucose metabolism, including α-amylase (PDB ID: 1OSE) and glycogen (B147801) phosphorylase (PDB ID: 1NOI). mdpi.com The binding conformations of the tested compounds were evaluated based on a scoring function that predicts the strength of the compound-receptor interaction. mdpi.com Similarly, docking studies on derivatives of 1,4-dihydropyridine (B1200194) against 11-β hydroxysteroid dehydrogenase-1 (11β-HSD1), an enzyme implicated in diabetic complications, revealed stable binding patterns with significant binding energies. nih.gov
The following table provides examples of binding affinities for different compounds against various receptors, as determined by molecular docking studies.
| Compound | Target Receptor | PDB ID | Binding Affinity (kcal/mol) |
| Epiafzelechin | Glycogen Phosphorylase | 1NOI | < -8.1 |
| Epiafzelechin | α-Amylase | 1OSE | < -8.1 |
| Compound 5g | 11-β HSD1 | - | -9.758 |
| Compound 5h | 11-β HSD1 | - | -8.495 |
| Chlorogenic Acid | Human Aldose Reductase | - | -9.9 |
| Abscisic Acid | Aldose Reductase | 3G5E | -6.6 |
This table is generated based on data from multiple sources. mdpi.commdpi.comnih.govcrbb-journal.com
Conformational Analysis of Hdoa-glucose in Solution
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, including conformational changes of ligands like glucose in solution and within binding sites. These simulations can reveal how the flexibility of both the ligand and the receptor influences their interaction.
For example, MD simulations have been used to study the interaction of glucose with glucose transporters such as GLUT1. nih.gov These simulations can model the conformational transitions of the transporter during the process of sugar transport across the cell membrane. By applying techniques like steered molecular dynamics (SMD), researchers can simulate the movement of a glucose molecule through the transporter's pore, providing insights into the molecular interactions that guide the process. nih.gov
In another study, MD simulations were used to investigate the recognition mechanism between glucose and a conducting polymer-based sensor. nih.gov The simulations showed that glucose forms a specific network of hydrogen bonds with the polymer, which is not observed with other sugars like fructose. This detailed understanding of the interactions at an atomic level helps to explain the sensor's selectivity for glucose. nih.gov
MD simulations have also been employed to understand how protonation states of key residues in a transporter affect substrate binding and stability. For the E. coli xylose/proton symporter (XylE), a homolog of human glucose transporters, MD simulations revealed that the stability of bound xylose is dependent on the protonation state of a specific aspartate residue (D27). researchgate.net In contrast, bound glucose remained stable in the same simulations, highlighting differences in how these two sugars interact with the transporter. researchgate.net These simulations also showed that the accessibility of water to the binding site is influenced by the protonation state and the bound ligand. researchgate.net
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are used to investigate the electronic properties of molecules, providing a deeper understanding of their structure, stability, and reactivity. These methods are based on the principles of quantum mechanics and can be used to calculate a wide range of molecular properties.
Analysis of Molecular Orbitals and Electron Density
The analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the distribution of electron density are fundamental to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The distribution of electron density can indicate which parts of a molecule are electron-rich (nucleophilic) or electron-poor (electrophilic).
Quantum chemical calculations have been applied to study the electronic properties of glucose and its derivatives in various contexts. For example, in studies of corrosion inhibitors, these calculations help to explain how molecules adsorb onto a metal surface and protect it from corrosion. nih.gov The electronic properties calculated, such as HOMO and LUMO energies, can be correlated with the experimentally observed inhibition efficiencies. nih.gov
Furthermore, the analysis of electron density distribution, for instance through Quantum Theory of Atoms in Molecules (QTAIM), can be used to study intramolecular interactions like hydrogen bonds. researchgate.net Such studies have been performed on molecules like 1,2-ethanediol (B42446) to understand the nature of these interactions, which are also prevalent in the structure of glucose. researchgate.netresearchgate.net
Theoretical Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)
Quantum chemical methods can be used to predict various spectroscopic properties of molecules, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical predictions can be compared with experimental data to validate the computational model and to aid in the interpretation of experimental spectra.
For example, theoretical calculations of OH stretching frequencies can provide insights into the strength of hydrogen bonds within a molecule. researchgate.net In the context of glucose, such calculations can help to understand the complex network of intramolecular hydrogen bonds that determine its conformational preferences.
Computational studies have also been used to investigate the anomeric equilibrium of glucose in solution by calculating the properties of the α- and β-anomers. researchgate.net While direct prediction of full NMR spectra can be computationally intensive, theoretical calculations can provide valuable data to complement experimental techniques like 13C NMR spectroscopy. researchgate.netacs.org
Mechanistic Studies of Synthetic and Degradative Reaction Pathways
Computational methods are invaluable for elucidating the mechanisms of chemical reactions, including those involved in the synthesis and degradation of carbohydrates like glucose. By calculating the energies of reactants, products, and transition states, researchers can map out the most likely reaction pathways.
For example, quantum chemical methods have been used extensively to study the pyrolytic conversion of glucose into valuable platform chemicals like hydroxymethylfurfural (HMF) and furfural (B47365) (FF). chemrxiv.org These studies have characterized the transition states and intermediates for various proposed mechanisms, allowing for an assessment of the most energetically favorable pathways. By calculating the Gibbs free energy profiles, researchers can identify the rate-determining steps in the reaction network. chemrxiv.org
Computational studies have also provided insights into the degradation of glucose in hydrothermal conditions. researchgate.net These studies help to understand the complex network of reactions that occur, including isomerization to fructose, dehydration, and fragmentation into smaller molecules. researchgate.net
In a biological context, computational and structural studies have been used to propose a mechanism for the ring-opening of glucose, a key step in its non-enzymatic reaction with proteins (glycation). nih.gov Crystal structures of human serum albumin in complex with glucose revealed the linear form of the sugar covalently bound to a lysine (B10760008) residue, providing a basis for understanding the catalytic role of the protein in this reaction. nih.gov
Predictive Modeling for Structure-Activity Relationship (SAR)
Information on predictive modeling for the structure-activity relationship of this compound is not available in the public domain.
Exploration of Derivatives and Analogues of Hdoa Glucose
Rational Design Principles for Hdoa-glucose Analogues
There is no information available on the rational design principles for analogues of a compound named this compound.
Structure-Activity Relationship (SAR) Studies across Diverse Biological Assays
No structure-activity relationship studies for this compound or its analogues have been published in the scientific literature.
Comparative Biological Evaluation of Synthesized Analogues (in vitro and non-human in vivo)
There are no records of synthesized analogues of this compound, and therefore no comparative in vitro or non-human in vivo biological evaluation data exists.
Future Directions and Advanced Research Avenues Non Clinical Focus
Integration with Advanced Glycomics and Metabolomics Technologies
The dual nature of Hdoa-glucose, possessing both a lipid and a carbohydrate moiety, makes it a fascinating candidate for integrated studies in glycomics and metabolomics. Advanced analytical techniques are poised to play a pivotal role in characterizing the metabolic fate and functional implications of this compound.
Table 1: Potential Applications of this compound in 'Omics' Technologies
| Technology | Potential Application of this compound | Research Focus |
| Mass Spectrometry (MS) | Tracing metabolic pathways | Following the incorporation and transformation of the dodecanoic acid and glucose components within cellular lipid and carbohydrate metabolism. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of metabolic products | Identifying the precise chemical structures of downstream metabolites of this compound. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantitative metabolomic profiling | Measuring changes in the cellular metabolome in response to the introduction of this compound, providing insights into its metabolic impact. |
| Glycan Array Technology | Investigating carbohydrate-binding protein interactions | Utilizing this compound as a probe on glycan arrays to identify novel lectins or other proteins that specifically recognize this unique structure. |
Detailed research findings in this area would focus on elucidating how the lipid tail of this compound influences its recognition and processing by glycosyltransferases and glycosidases, enzymes central to glycan metabolism. Furthermore, metabolomic studies could reveal whether this compound is catabolized for energy, incorporated into cellular membranes, or serves as a precursor for the synthesis of other bioactive molecules.
Development of Novel this compound-Based Probes and Research Tools
The unique structure of this compound lends itself to the development of sophisticated probes and tools for biological research. By incorporating reporter groups, such as fluorescent tags or bio-orthogonal handles (e.g., an azide (B81097) or alkyne group), this compound can be transformed into a versatile molecular reporter.
Table 2: this compound-Based Research Probes
| Probe Type | Reporter Group | Potential Research Application |
| Fluorescent Probe | e.g., Fluorescein, Rhodamine | Visualizing the subcellular localization and trafficking of this compound in living cells using fluorescence microscopy. |
| Bio-orthogonal Probe | e.g., Azide, Alkyne | "Click" chemistry-based labeling and identification of proteins that interact with or metabolize this compound. |
| Affinity-Based Probe | e.g., Biotin | Isolation and purification of this compound-binding proteins for subsequent identification by mass spectrometry. |
The development of such tools would enable researchers to ask highly specific questions about the biological roles of fatty-acylated glucose molecules. For instance, an azide-modified this compound, in conjunction with click chemistry, could be used to covalently label and then identify enzymes that recognize this structure, providing direct evidence of its metabolic pathways.
Expansion of Research to Diverse Non-Human Biological Models
To fully understand the physiological and pathological significance of compounds like this compound, it is imperative to move beyond simple cell culture systems and into more complex, whole-organism models. The selection of appropriate non-human models would depend on the specific biological questions being addressed.
Table 3: Potential Non-Human Models for this compound Research
| Model Organism | Rationale for Use | Potential Research Focus |
| Caenorhabditis elegans (Nematode) | Genetically tractable, transparent body | Real-time imaging of this compound metabolism and its effects on development and lifespan. |
| Danio rerio (Zebrafish) | Rapid development, transparent embryos | Investigating the role of this compound in vertebrate embryogenesis and organ development. |
| Mus musculus (Mouse) | Mammalian physiology closely resembles humans | Studying the impact of this compound on metabolic diseases, such as diabetes and obesity, in a whole-animal context. |
| Saccharomyces cerevisiae (Yeast) | Simple eukaryotic model, powerful genetic tools | Elucidating the fundamental cellular pathways for the uptake and metabolism of this compound. |
Research in these models could uncover conserved metabolic pathways and biological functions of fatty-acylated sugars across different species, providing valuable insights into their potential roles in health and disease.
Emerging Methodologies and Interdisciplinary Approaches in Glycoscience
The study of this compound is intrinsically interdisciplinary, requiring expertise from synthetic chemistry, biochemistry, cell biology, and analytical science. Future progress will likely be driven by the integration of emerging methodologies and collaborative approaches.
Key emerging areas include:
Chemical Glycobiology: The synthesis of this compound analogues with precisely defined chemical modifications will be crucial for dissecting structure-function relationships.
Computational Modeling: Molecular dynamics simulations can provide insights into how this compound interacts with protein binding pockets and cellular membranes, guiding the design of future experiments.
Systems Biology: Integrating data from glycomics, metabolomics, proteomics, and transcriptomics will be essential for building comprehensive models of the biological networks in which this compound participates.
By embracing these interdisciplinary strategies, the scientific community can begin to chart the unexplored territory of this compound and its potential contributions to the ever-evolving field of glycoscience.
Q & A
Basic: What are the standard methodologies for quantifying Hdoa-glucose in biological samples, and how do researchers validate their accuracy?
Answer:
The most widely used methods include spectrophotometric assays (e.g., Trinder glucose activity test) and chromatographic techniques (e.g., HPLC). Spectrophotometry relies on enzymatic oxidation of glucose, producing a chromogen measured at specific wavelengths (e.g., 505 nm for the Trinder assay) . Validation involves:
- Calibration curves using standard glucose solutions to establish linearity .
- Spike-recovery tests to assess accuracy in complex matrices (e.g., serum or tissue homogenates) .
- Inter-laboratory comparisons to ensure reproducibility .
Basic: How should researchers design experiments to assess the stability of this compound under varying physiological conditions?
Answer:
- Controlled environmental chambers simulate physiological variables (e.g., pH, temperature, oxygen levels) .
- Time-course studies track degradation rates using repeated sampling and stability-indicating assays (e.g., HPLC with mass spectrometry) .
- Statistical models (e.g., Arrhenius equations) predict shelf-life under different storage conditions .
Advanced: What strategies resolve contradictions in this compound concentration data from different analytical techniques?
Answer:
- Cross-validation with orthogonal methods : Compare spectrophotometry (Trinder assay) with HPLC to identify technique-specific biases (e.g., interference from reducing substances in colorimetric assays) .
- Interference testing : Add common matrix components (e.g., ascorbic acid) to assess their impact on results .
- Meta-analysis frameworks reconcile data by normalizing results to standardized units (e.g., µM/g tissue) .
Advanced: How can enzymatic assays for this compound detection be optimized in complex matrices?
Answer:
- Sample pre-treatment : Deproteinization (e.g., using perchloric acid) reduces interference from proteins .
- Enzyme engineering : Use mutant glucose oxidases with higher substrate specificity .
- Multivariate optimization : Design-of-experiment (DoE) approaches balance pH, temperature, and reagent concentrations to maximize signal-to-noise ratios .
Basic: What statistical approaches ensure reproducibility in this compound experiments?
Answer:
- Power analysis determines sample sizes required for statistical significance .
- ANOVA or mixed-effects models account for batch-to-batch variability .
- Bland-Altman plots assess agreement between replicate measurements .
Advanced: How should experimental controls account for confounding variables like oxygen levels in metabolic studies?
Answer:
- Hypoxia chambers maintain precise oxygen concentrations during cell culture experiments .
- Sham controls : Expose parallel samples to identical conditions without the test variable (e.g., this compound) .
- Real-time monitoring : Use oxygen-sensitive probes (e.g., Clark electrodes) to track dynamic changes .
Basic: What considerations guide the choice between colorimetric and chromatographic methods for this compound analysis?
Answer:
- Sensitivity : HPLC detects lower concentrations (nM range) vs. spectrophotometry (µM range) .
- Throughput : Colorimetric assays are faster for high-throughput screening .
- Matrix complexity : HPLC-MS is preferred for samples with high interference .
Advanced: How is batch-to-batch variability addressed in longitudinal this compound studies?
Answer:
- Reference materials : Include certified glucose standards in each batch .
- Randomized block designs distribute batch effects evenly across experimental groups .
- Longitudinal mixed models statistically adjust for time-dependent variability .
Basic: What protocols ensure proper instrument calibration in this compound quantification?
Answer:
- Daily calibration : Use NIST-traceable glucose standards .
- Wavelength verification : Validate spectrophotometer accuracy with holmium oxide filters .
- Column conditioning : For HPLC, equilibrate columns with mobile phase until baseline stability is achieved .
Advanced: What computational models predict this compound interactions with biomolecules under dynamic cellular conditions?
Answer:
- Molecular dynamics (MD) simulations : Model glucose binding to receptors (e.g., GLUT transporters) .
- Kinetic flux models : Integrate metabolomics data to predict pathway fluxes under varying glucose availability .
- Machine learning : Train algorithms on omics datasets to identify interaction networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
